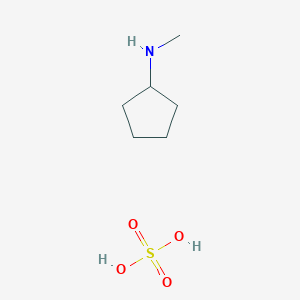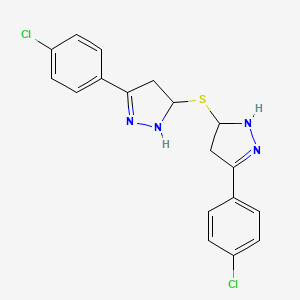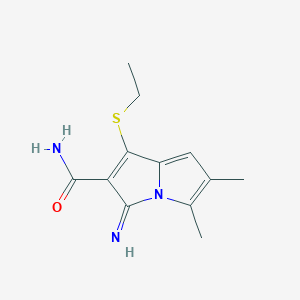
Sulfuric acid--N-methylcyclopentanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–N-methylcyclopentanamine (1/1) is a compound formed by the combination of sulfuric acid and N-methylcyclopentanamine in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while N-methylcyclopentanamine is an organic compound with the molecular formula C₆H₁₃N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-methylcyclopentanamine (1/1) typically involves the direct reaction of sulfuric acid with N-methylcyclopentanamine. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the reactants. The general reaction can be represented as follows:
H2SO4+C6H13N→Sulfuric acid–N-methylcyclopentanamine (1/1)
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-methylcyclopentanamine (1/1) may involve the use of large-scale reactors with precise temperature and pressure controls. The reactants are typically mixed in a stoichiometric ratio, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–N-methylcyclopentanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine compounds.
Applications De Recherche Scientifique
Sulfuric acid–N-methylcyclopentanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine-sulfuric acid interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of sulfuric acid–N-methylcyclopentanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor due to the presence of sulfuric acid, leading to the protonation of various substrates. The amine group in N-methylcyclopentanamine can participate in nucleophilic reactions, forming covalent bonds with electrophilic centers. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Sulfuric acid–N-methylcyclopentanamine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–N-methylcyclohexanamine (1/1): Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sulfuric acid–N-ethylcyclopentanamine (1/1): Similar structure but with an ethyl group instead of a methyl group.
Sulfuric acid–N-methylcyclopentylamine (1/1): Similar structure but with a different amine configuration.
The uniqueness of sulfuric acid–N-methylcyclopentanamine (1/1) lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
880495-36-3 |
|---|---|
Formule moléculaire |
C6H15NO4S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
N-methylcyclopentanamine;sulfuric acid |
InChI |
InChI=1S/C6H13N.H2O4S/c1-7-6-4-2-3-5-6;1-5(2,3)4/h6-7H,2-5H2,1H3;(H2,1,2,3,4) |
Clé InChI |
OTJAQNZOUMAUPA-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)

![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
